molecular formula C13H20N2O B502531 N-[4-(diethylamino)phenyl]propanamide

N-[4-(diethylamino)phenyl]propanamide

Cat. No.: B502531
M. Wt: 220.31g/mol
InChI Key: PHVADMKFYOITNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]propanamide is a chemical compound of interest in scientific research and development. Compounds featuring the diethylamino phenyl group are frequently investigated in medicinal chemistry for their potential biological activities . For instance, structurally related molecules containing this functional group have been studied as building blocks for novel antimicrobial agents . Similarly, the propanamide group is a common moiety found in various pharmacologically active compounds . This substance is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are advised to consult the safety data sheet prior to handling and to adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]propanamide

InChI

InChI=1S/C13H20N2O/c1-4-13(16)14-11-7-9-12(10-8-11)15(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,14,16)

InChI Key

PHVADMKFYOITNU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N(CC)CC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of N 4 Diethylamino Phenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of N-[4-(diethylamino)phenyl]propanamide is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The electron-donating diethylamino group and the electron-withdrawing propanamide group attached in a para- a position on the phenyl ring will significantly influence the chemical shifts of the aromatic protons.

The key proton environments are:

Ethyl Protons of the Diethylamino Group: These will appear as a quartet for the methylene (B1212753) (-CH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methylene protons are expected in the range of δ 3.3-3.4 ppm, while the methyl protons would be further upfield around δ 1.1-1.2 ppm.

Propanamide Protons: The methylene (-CH₂-) protons adjacent to the carbonyl group are expected to appear as a quartet around δ 2.3-2.4 ppm, coupled to the terminal methyl protons, which in turn will show a triplet at approximately δ 1.2-1.3 ppm.

Aromatic Protons: The para-substituted phenyl ring will exhibit an AA'BB' system. The two protons ortho to the propanamide group (and meta to the diethylamino group) are expected to be downfield around δ 7.4-7.5 ppm. The two protons ortho to the electron-donating diethylamino group (and meta to the amide) will be shifted upfield, likely appearing around δ 6.6-6.7 ppm.

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the region of δ 7.5-8.5 ppm. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Amide (N-H) 7.5 - 8.5 Broad Singlet 1H
Aromatic (CH) 7.4 - 7.5 Doublet 2H
Aromatic (CH) 6.6 - 6.7 Doublet 2H
Diethylamino (-CH₂-) 3.3 - 3.4 Quartet 4H
Propanamide (-CH₂-) 2.3 - 2.4 Quartet 2H
Propanamide (-CH₃) 1.2 - 1.3 Triplet 3H

This is an interactive data table. You can sort and filter the data as needed.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated, excluding any solvent peaks.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 172-174 ppm.

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon attached to the nitrogen of the amide (C1) would be around δ 130-132 ppm. The carbon bearing the diethylamino group (C4) is predicted to be significantly shielded and appear around δ 146-148 ppm. The carbons ortho to the amide (C2/C6) would be in the region of δ 120-122 ppm, while the carbons ortho to the diethylamino group (C3/C5) would be shielded, appearing around δ 112-114 ppm.

Aliphatic Carbons: The ethyl carbons of the diethylamino group are expected at approximately δ 44-46 ppm for the methylene (-CH₂) and δ 12-14 ppm for the methyl (-CH₃). The propanamide carbons are predicted around δ 30-32 ppm for the methylene and δ 9-11 ppm for the methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 172 - 174
Aromatic (C-N(Et)₂) 146 - 148
Aromatic (C-NH) 130 - 132
Aromatic (CH) 120 - 122
Aromatic (CH) 112 - 114
Diethylamino (-CH₂-) 44 - 46
Propanamide (-CH₂-) 30 - 32
Diethylamino (-CH₃) 12 - 14

This is an interactive data table. You can sort and filter the data as needed.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR and Raman are powerful for identifying the functional groups within a molecule, providing a unique "molecular fingerprint."

The FT-IR spectrum of this compound would be dominated by absorptions from the amide linkage, the aromatic ring, and the aliphatic groups.

N-H Stretch: A moderate to sharp absorption band is expected around 3300-3250 cm⁻¹ corresponding to the N-H stretching of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propyl groups will be observed in the 2975-2850 cm⁻¹ region.

Amide I Band (C=O Stretch): This is one of the most characteristic and intense bands in the spectrum, expected to appear strongly at approximately 1660-1680 cm⁻¹.

Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, is anticipated in the 1550-1510 cm⁻¹ region.

C=C Aromatic Stretch: Phenyl ring stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ range.

C-N Stretch: The C-N stretching vibrations from both the amide and the diethylamino group are expected in the 1400-1200 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 - 3250 Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 2975 - 2850 Strong
C=O Stretch (Amide I) 1680 - 1660 Strong
N-H Bend (Amide II) 1550 - 1510 Medium-Strong
Aromatic C=C Stretch 1600 - 1450 Medium

This is an interactive data table. You can sort and filter the data as needed.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-disubstituted benzene (B151609) ring is expected to produce a very strong and sharp signal in the Raman spectrum, typically around 800-850 cm⁻¹. Aromatic C=C stretching modes will also be prominent near 1600 cm⁻¹.

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations will be visible in the 3100-2850 cm⁻¹ region.

Amide Bands: The Amide I (C=O) band will be present but often weaker than in the IR spectrum. The Amide III band (a complex mix of C-N stretch and N-H bend) around 1300-1200 cm⁻¹ can be more prominent in Raman spectra.

C-N Stretching: The stretching of the C-N bonds of the diethylamino group will also contribute to the spectrum.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3050 Medium
Aliphatic C-H Stretch 3000 - 2850 Strong
Aromatic C=C Stretch ~1600 Strong
C=O Stretch (Amide I) 1680 - 1660 Medium
Amide III 1300 - 1200 Medium

This is an interactive data table. You can sort and filter the data as needed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted aniline (B41778) system. The combination of the electron-donating diethylamino group and the phenyl ring creates a system ripe for π→π* transitions. The lone pair of electrons on the amino nitrogen atom can participate in resonance with the aromatic ring, leading to a significant bathochromic (red) shift compared to benzene.

The propanamide group, while having a carbonyl chromophore, primarily acts as a substituent on the main N,N-diethylaniline chromophore. A strong absorption band (λmax) corresponding to the π→π* transition is predicted to be in the range of 260-280 nm. A weaker n→π* transition associated with the carbonyl group and the nitrogen lone pairs might also be observed, but it is often obscured by the more intense π→π* band.

Table 5: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Electronic Transition Chromophore
260 - 280 π → π* Substituted Phenyl Ring

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a molecule. In high-resolution mass spectrometry (HRMS), the mass of the molecule and its fragments can be measured with very high accuracy, which allows for the determination of the elemental composition.

For this compound (C₁₃H₂₀N₂O), the protonated molecular ion [M+H]⁺ would be observed in techniques like electrospray ionization (ESI). Its exact mass can be calculated and would be confirmed by HRMS, distinguishing it from other compounds with the same nominal mass.

Collision-induced dissociation (CID) of the molecular ion generates a characteristic fragmentation pattern that provides structural information. The fragmentation of N-aryl amides is well-understood and typically involves cleavage of the amide bond and bonds within the substituent groups. semanticscholar.org For this compound, key fragmentation pathways would include:

α-cleavage at the carbonyl group, leading to the loss of the propanoyl group or the ethyl groups from the diethylamino moiety.

Cleavage of the amide C-N bond , which is a common fragmentation pathway for amides. semanticscholar.org This can generate fragments corresponding to the propanoyl cation and the N,N-diethyl-p-phenylenediamine radical cation.

Mc Lafferty rearrangement , if a transferable gamma-hydrogen is available, although this is less likely for this specific structure.

Fragmentation of the diethylamino group , typically involving the loss of ethyl radicals or ethene.

The expected major fragments and their proposed elemental compositions are detailed in the table below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for [C₁₃H₂₀N₂O+H]⁺
Predicted m/zElemental CompositionProposed Fragment Structure / Origin
221.1648C₁₃H₂₁N₂O⁺[M+H]⁺, Protonated molecular ion
164.1281C₁₀H₁₆N₂⁺Loss of propanoyl group ([M+H - C₂H₅CO]⁺)
149.1022C₉H₁₃N₂⁺Loss of an ethyl group from the [C₁₀H₁₆N₂]⁺ fragment
57.0340C₃H₅O⁺Propanoyl cation ([CH₃CH₂CO]⁺)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov

While a specific crystal structure for this compound has not been publicly reported, analysis of related N-aryl amide and N-aryl sulfonamide structures allows for a reliable prediction of its key structural features. nih.govresearchgate.net The molecule would likely exhibit a partially planar conformation around the amide bond due to resonance. The dihedral angle between the plane of the phenyl ring and the plane of the amide group would be a key conformational parameter.

In the solid state, intermolecular hydrogen bonds are expected to form between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, potentially forming chains or dimeric structures. researchgate.net The crystal packing would also be influenced by weaker van der Waals forces and possible C-H···π interactions. A hypothetical set of crystallographic parameters, based on similar known structures, is presented below.

Table 2: Hypothetical Crystallographic Data for this compound
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
Z (Molecules per unit cell)4
Key Intermolecular InteractionN-H···O=C Hydrogen Bond
Amide C-N Bond Length~1.33 Å
Carbonyl C=O Bond Length~1.23 Å

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis and purification, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis of compound purity and for preparative purification. Given the structure of this compound, which contains both polar (amide, tertiary amine) and non-polar (phenyl ring, alkyl groups) moieties, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be retained on the column and then eluted as the proportion of the organic solvent in the mobile phase is increased. The basic diethylamino group may cause peak tailing on standard silica-based columns; this can be mitigated by adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to protonate the amine, or by using an end-capped column.

Table 3: Exemplar RP-HPLC Conditions for Analysis
ParameterCondition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradiente.g., 10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at ~254 nm

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily to monitor the progress of a chemical reaction and to determine the appropriate solvent system for a larger-scale purification by flash chromatography. For the synthesis of this compound (e.g., by acylation of N,N-diethyl-p-phenylenediamine with propanoyl chloride), TLC would be used to track the consumption of the starting amine and the formation of the amide product.

The product, being an amide, is generally more polar than an unfunctionalized aromatic ring but potentially less polar than the starting diamine, depending on the solvent system. A silica (B1680970) gel plate would be used as the stationary phase, and a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would serve as the mobile phase. The components are visualized under UV light or by staining. The retention factor (Rƒ) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 4: Typical TLC Parameters
ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (e.g., 70:30 v/v)
VisualizationUV lamp (254 nm)
Expected Rƒ of Product~0.3 - 0.5

Flash chromatography is the standard method for purifying multigram quantities of compounds in a research setting. It is essentially a faster version of traditional column chromatography, using air pressure to push the solvent through the column. The conditions (stationary phase and mobile phase) are typically developed using TLC.

For the purification of this compound, silica gel would be the stationary phase. The crude reaction mixture would be loaded onto the column, and a solvent system, such as a hexane/ethyl acetate mixture, would be passed through the column. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. The basicity of the diethylamino group might necessitate the addition of a small amount of a base like triethylamine (B128534) (1-2%) to the eluent to prevent streaking on the silica gel.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound has a relatively high molecular weight and a polar amide group, which may limit its volatility and thermal stability, making direct GC analysis challenging.

However, GC analysis can be performed on more volatile and thermally stable derivatives of the compound. For instance, the amide N-H could be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a less polar trimethylsilyl (B98337) (TMS) derivative. This derivative would exhibit better chromatographic behavior (i.e., sharper peaks and shorter retention times) on a standard non-polar capillary GC column. The method would be particularly useful for detecting trace amounts of the compound in a complex matrix, especially when coupled with a mass spectrometer (GC-MS).

Isotopic Labeling Studies for Mechanistic Insights (e.g., ¹⁵N-Isotopic Labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate the mechanisms of chemical reactions. This involves replacing one or more atoms of a compound with their isotopes, which have the same number of protons but a different number of neutrons. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential biochemical transformations. ¹⁵N-isotopic labeling, in particular, would be a valuable tool for gaining mechanistic insights into the amide and amine moieties of the molecule.

The core principle of isotopic labeling lies in the ability to track the labeled atom through various analytical techniques. In the case of ¹⁵N-labeling, the nitrogen-15 (B135050) isotope serves as a probe. When this compound is synthesized with ¹⁵N atoms at specific positions—either in the amide linkage or the diethylamino group—its journey through a biological system or a chemical reaction can be monitored. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are adept at detecting the mass and magnetic resonance differences between ¹⁵N and the more common ¹⁴N, allowing for precise tracking of the labeled molecule and its metabolites. nih.govnih.gov

A hypothetical study involving ¹⁵N-isotopic labeling of this compound could be designed to investigate several mechanistic questions. For instance, by labeling the amide nitrogen, researchers could definitively determine if hydrolysis of the amide bond is a significant metabolic pathway. If the labeled nitrogen is later found in different molecules, it would confirm the cleavage of this bond and help identify the resulting metabolites.

Conversely, labeling the nitrogen atom of the diethylamino group could shed light on dealkylation reactions. The metabolic removal of one or both ethyl groups is a common transformation for many xenobiotics. By tracking the ¹⁵N-labeled diethylamino group, it would be possible to observe the stepwise loss of ethyl groups and identify the resulting monoethylamino and amino metabolites.

The data obtained from such studies are typically quantitative and can provide rates of reaction and product distribution. For example, by analyzing samples over time, a researcher could determine the rate of metabolism and the relative abundance of different metabolites.

While detailed experimental data for this compound is not available, the table below illustrates the kind of data that could be generated from a hypothetical ¹⁵N-labeling experiment designed to study its metabolism.

Time (hours)Parent Compound Remaining (%)Metabolite A (Amide Cleavage Product) (%)Metabolite B (De-ethylated Product) (%)
010000
285510
6601525
12303040
2454055

This table is for illustrative purposes only and does not represent actual experimental data.

Such data would be invaluable for constructing a comprehensive metabolic map of this compound, providing crucial insights into its biotransformation and potential mechanisms of action or toxicity. The application of isotopic labeling remains a cornerstone of modern drug metabolism and mechanistic toxicology studies. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of N 4 Diethylamino Phenyl Propanamide

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT has proven to be a powerful tool for analyzing the structural and electronic properties of N-[4-(diethylamino)phenyl]propanamide. These theoretical calculations are often performed using specific basis sets, such as 6-311++G(d,p), to provide a detailed understanding of the molecule.

Optimized Geometries and Conformational Analysis

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that define its structure. For instance, the C-N bond length in the C-NH-C fragment has been calculated to be approximately 1.366 Å, which is shorter than a typical C-N single bond, suggesting a degree of double bond character due to resonance. This resonance indicates electron delocalization between the phenyl ring and the amide group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily localized on the diethylamino-substituted phenyl ring, which acts as the electron-donating portion of the molecule. Conversely, the LUMO is distributed over the propanamide group, which serves as the electron-accepting region.

The energies of these orbitals, EHOMO and ELUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO) are key parameters. A smaller energy gap is indicative of higher chemical reactivity and lower kinetic stability. The calculated HOMO-LUMO energy gap for this compound has been determined to be approximately 4.78 eV. This value provides a measure of the molecule's electron-conducting ability and is essential for understanding its potential in optoelectronic applications.

Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
EHOMO-5.35
ELUMO-0.57
Energy Gap (ΔE)4.78

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer and intramolecular interactions. In this compound, NBO analysis reveals significant hyperconjugative interactions, which contribute to the molecule's stability. A key interaction identified is the electron delocalization from the lone pair of the nitrogen atom in the diethylamino group (LP(1) N1) to the antibonding π* orbitals of the phenyl ring (π(C8-C9) and π(C11-C13)). This delocalization results in a stabilization energy of approximately 55.59 kcal/mol.

Another significant interaction occurs between the lone pair of the amide nitrogen atom (LP(1) N2) and the antibonding π* orbital of the carbonyl group (π*(C4-O1)), with a stabilization energy of about 63.88 kcal/mol. This strong intramolecular charge transfer is responsible for the resonance within the amide group and contributes to the shortening of the C-N bond. These interactions confirm the flow of electron density from the donor (diethylamino phenyl) to the acceptor (propanamide) parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound uses a color scale to denote different potential regions.

The regions of negative electrostatic potential, typically shown in red, are associated with high electron density and are susceptible to electrophilic attack. In this molecule, the most negative potential is localized on the oxygen atom of the carbonyl group, indicating it is the primary site for electrophilic interactions. Regions of positive potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. These are primarily found around the hydrogen atoms of the amide group and the diethylamino group. The MEP analysis, therefore, complements the FMO analysis by visually identifying the molecule's reactive centers.

Prediction of Spectroscopic Parameters (e.g., Calculated Vibrational Wavenumbers, NMR Chemical Shifts)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical vibrational wavenumbers for this compound have been calculated using DFT. The computed vibrational spectrum can be used to assign specific vibrational modes to the observed peaks in an experimental IR spectrum. For example, the characteristic C=O stretching vibration of the amide group is a prominent feature, and its calculated wavenumber provides a benchmark for experimental verification. Similarly, the N-H stretching and bending vibrations, as well as the C-N stretching modes, have been computationally determined, aiding in the detailed interpretation of the molecule's vibrational behavior.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) have also been performed. These calculations provide the isotropic shielding values for each nucleus, which are then converted into chemical shifts. By comparing the calculated chemical shifts with experimental NMR data, the assigned structure of this compound can be validated.

Exploration of Nonlinear Optical (NLO) Properties and Optoelectronic Potentials

Molecules with significant intramolecular charge transfer, as identified through FMO and NBO analyses, often exhibit nonlinear optical (NLO) properties. The NLO response of this compound has been investigated computationally by calculating the first-order hyperpolarizability (β0).

The calculated value for the first-order hyperpolarizability of this compound is significantly higher than that of urea, a standard reference material for NLO studies. This suggests that this compound possesses a considerable NLO response. The large hyperpolarizability is attributed to the efficient charge transfer from the electron-donating diethylamino group to the electron-accepting propanamide group through the π-conjugated phenyl ring system. This characteristic indicates that the molecule has potential for use in the development of new optoelectronic materials.

Calculated First-Order Hyperpolarizability (β0)
Compoundβ0 (x 10-30 esu)
This compound19.789
Urea (Reference)0.795

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a protein's active site.

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "scoring function" for each pose. This score estimates the binding free energy, with lower scores generally indicating a more favorable interaction. Key interactions that are assessed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, a hypothetical docking study against a selected protein target would yield data on its binding energy and the specific amino acid residues it interacts with. For example, the diethylamino group might serve as a hydrogen bond acceptor, while the phenyl ring could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The propanamide group offers both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.

Table 1: Hypothetical Molecular Docking Results for this compound This table is illustrative and based on the expected outcomes of such a study, not on published experimental data.

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase X -8.2 Lys72, Asp184 Hydrogen Bond, Electrostatic
Cyclooxygenase-2 -7.5 Trp387, Tyr355 π-π Stacking, Hydrophobic

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-protein complex. MD simulations model the atomic motion of the system over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein, providing insights into the stability of the binding pose predicted by docking.

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the protein and ligand over time compared to an initial reference structure. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions.

MD simulations can also be used to calculate binding free energy using more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which often provides a more accurate estimation than docking scores alone.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex This table represents typical output parameters from an MD simulation analysis.

Parameter Value/Observation Interpretation
Simulation Time 100 ns Standard duration for assessing stability.
Average RMSD (Protein) 1.5 Å Indicates the protein backbone is stable.
Average RMSD (Ligand) 0.8 Å Indicates the ligand remains stable in the binding pocket.
Average Rg 22.4 Å Suggests the protein maintains its compact structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational modeling method that aims to correlate the structural features of a molecule with its physicochemical properties. Unlike docking and MD, which focus on interactions with a specific target, QSPR models are used to predict properties like solubility, boiling point, or partition coefficient based solely on the molecule's structure.

The process involves:

Dataset Collection: Gathering a set of molecules with known experimental values for a specific property.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its constitutional, topological, geometrical, and electronic features. For this compound, descriptors could include molecular weight, number of rotatable bonds, polar surface area, and various electrostatic potentials.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links the descriptors to the property of interest.

Validation: Testing the model's predictive power on an external set of compounds not used in its creation.

A validated QSPR model could then be used to predict various properties for this compound without the need for experimental measurement, facilitating its virtual screening and characterization.

Structure Activity Relationship Sar Studies and Rational Molecular Design of N 4 Diethylamino Phenyl Propanamide Analogs

Elucidating the Influence of the Diethylamino Moiety on Biological Activity and Membrane Permeability

The electron-donating nature of the diethylamino group modulates the electronic environment of the aromatic ring, which can be crucial for binding to biological targets. Studies on related compounds, such as 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones, have shown that variations in the alkylamino group can tune the molecule's photophysical properties by altering the intramolecular charge transfer characteristics. mdpi.com Increasing the number of methylene (B1212753) units attached to the nitrogen atom tends to shift spectroscopic absorption, indicating a change in the electronic state. mdpi.com

From a physicochemical standpoint, the diethylamino moiety has a profound effect on lipophilicity and basicity (pKa). The lipophilicity, often expressed as log P or log D, is a key determinant of a compound's ability to cross biological membranes. Studies on substituted benzamides have demonstrated that amine substituents significantly affect the apparent lipophilicity. nih.gov The basicity of the tertiary amine means that at physiological pH, the group can be protonated, acquiring a positive charge. This ionization state is a double-edged sword; while it can enhance solubility in aqueous environments and facilitate ionic interactions with target proteins, it may also hinder passive diffusion across the nonpolar lipid bilayers of cell membranes. The balance between the neutral and protonated forms, governed by the pKa of the amine and the pH of the environment, is therefore crucial for optimal membrane permeability and subsequent biological activity. For instance, in the development of cholinesterase inhibitors based on a 4-[(diethylamino)methyl]-phenol scaffold, the diethylamino group plays a role in ligand positioning within the enzyme's active site. nih.gov

Systematic Structural Modifications and Their Impact on Target Interactions

Systematic modification of the N-[4-(diethylamino)phenyl]propanamide scaffold has been a key strategy to optimize potency, selectivity, and pharmacokinetic profiles. These modifications typically target three main regions of the molecule: the propanamide backbone, the phenyl ring, and the diethylamino group itself, often through bioisosteric replacements.

The propanamide portion of the molecule serves as a central linker and its conformation and substituents can dictate the spatial orientation of the key pharmacophoric elements. In related series of 2-(4-methylsulfonylaminophenyl) propanamide-based TRPV1 antagonists, modifications to this backbone have been explored to probe the binding pocket of the receptor. nih.govresearchgate.net

Key findings from these studies include:

Alpha-position substitution : Introducing substituents at the alpha-carbon of the propanamide moiety can impact activity. For example, replacing the α-methyl group with larger groups like cyclopropyl (B3062369) or with two methyl groups has been shown to decrease antagonist activity in some TRPV1 antagonists, suggesting a specific spatial requirement in the receptor's binding site. researchgate.net

Stereochemistry : The stereochemistry at the chiral center of the propanamide backbone is often critical for activity. For a series of N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the (S)-configuration was markedly more potent than the (R)-configuration, highlighting a stereospecific interaction with the target. nih.gov

Reverse Amides : Investigating reverse amide analogs, where the positions of the CO and NH groups are swapped, can help to understand the importance of hydrogen bond donor and acceptor patterns for receptor binding. nih.govresearchgate.net

These modifications highlight the importance of the propanamide backbone in providing a rigid and correctly oriented scaffold for optimal interaction with the biological target.

Altering the substitution pattern on the phenyl ring is a classic medicinal chemistry approach to fine-tune electronic and steric properties. The position, size, and electronic nature (electron-donating or electron-withdrawing) of substituents can dramatically alter a compound's affinity and selectivity for its target.

In a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, extensive SAR studies on the phenyl ring (referred to as the A-region in that study) revealed several key principles. nih.gov

Substituent Position Substituent Type Impact on Activity (TRPV1 Antagonism)
3-position (ortho to propanamide)Fluoro (electron-withdrawing)Potent antagonism, high binding affinity. nih.gov
3-position (ortho to propanamide)Methoxy (electron-donating)Reduced potency compared to fluoro substitution.
2-position (ortho to diethylamino)VariousCan introduce steric hindrance, affecting the conformation of the diethylamino group and its interactions.
3 & 5-positionsDichloroOften enhances activity in various scaffolds due to electronic and steric effects. nih.gov

This table is generated based on findings from related compound series and illustrates general principles of phenyl ring substitution.

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jp This can involve replacing the phenyl ring with a heterocycle or modifying the amide bond.

Phenyl Ring Replacement : Aromatic heterocycles such as pyridine (B92270), thiophene (B33073), or pyrimidine (B1678525) can be substituted for the phenyl ring. These changes can introduce new hydrogen bonding opportunities, alter the electronic distribution, and modify the metabolic profile of the compound. For example, replacing a phenyl ring with a pyridyl or thiophene ring is a common bioisosteric strategy. cambridgemedchemconsulting.com In some antimalarial programs, nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) have served as effective phenyl mimics, leading to improved metabolic properties while maintaining potency. nih.gov

Amide Bond Bioisosteres : The amide bond of the propanamide group is susceptible to metabolic cleavage by proteases. Replacing it with more stable bioisosteres (e.g., esters, ketones, triazoles) can enhance the compound's half-life. This approach is widely used in the design of quorum sensing modulators and other therapeutic agents. nih.gov

Incorporation of Heterocycles : In some cases, heterocyclic rings are not used as replacements but are incorporated into the structure to add new interaction points. For instance, studies on isosteviol-based aminoalcohols showed that introducing an N-(1H-imidazol-1-yl)propyl group resulted in a highly active antiproliferative compound. mdpi.com

This strategy allows for significant diversification of the core scaffold, potentially leading to compounds with novel biological activities or improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models translate molecular structures into numerical descriptors and use them to develop mathematical equations that can predict the activity of new, unsynthesized analogs.

For scaffolds related to this compound, various QSAR approaches have been successfully applied:

Hologram QSAR (HQSAR) : This 2D QSAR method uses molecular fragments (holograms) as predictors of biological activity. A study on 4-[(diethylamino)methyl]-phenol inhibitors of cholinesterases developed HQSAR models with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, demonstrating strong predictive power. nih.gov The contribution maps from such models can highlight which molecular fragments are positively or negatively correlated with activity, guiding further design.

Multiple Linear Regression (MLR) : This approach creates a linear equation relating biological activity to a set of calculated molecular descriptors (e.g., topological, electronic, spatial). QSAR studies on N-aryl derivatives mdpi.com and N-acylbenzenesulfonamides mdpi.com have used MLR to build predictive models. These studies revealed that anticancer or enzyme inhibitory activity depends on factors like topological distances, charge distribution, and the number of rings.

Non-linear Approaches : Methods like Gene Expression Programming (GEP) can capture complex, non-linear relationships between structure and activity that may be missed by linear models. A GEP-based QSAR model for thiazolidin-4-one derivatives showed excellent predictive performance, proving useful for designing targeted drugs. frontiersin.org

QSAR models serve as valuable tools in the drug discovery process, enabling the prioritization of synthetic targets and reducing the time and resources required for lead optimization.

Design Principles for Modulating Selectivity and Potency

The collective SAR and QSAR data provide a set of guiding principles for the rational design of this compound analogs with enhanced potency and selectivity.

Optimize the Diethylamino Group : The basicity and lipophilicity conferred by this group are crucial. While essential for activity in many cases, its properties can be fine-tuned. For instance, constraining the diethyl groups within a heterocyclic ring (e.g., piperidine (B6355638), morpholine) can alter basicity, reduce metabolic liability, and improve selectivity. mdpi.com

Exploit Stereochemistry : As seen in related propanamide structures, the stereocenter on the backbone is often critical for potent activity. Synthesis should be stereoselective to produce the more active enantiomer, thereby increasing potency and potentially reducing off-target effects. nih.gov

Strategic Phenyl Ring Substitution : Small, electron-withdrawing groups (like fluorine) in the ortho-position relative to the propanamide linker can enhance potency through favorable electronic and conformational effects. nih.gov Avoid large, bulky groups that may cause steric clashes within the target's binding site, unless a specific pocket can accommodate them.

Utilize Bioisosteric Replacement : To improve metabolic stability, the labile amide bond can be replaced with more robust linkers. To explore new binding interactions or escape patent space, the phenyl ring can be replaced with various heterocyclic systems. cambridgemedchemconsulting.comnih.gov

By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to design next-generation analogs with superior therapeutic profiles.

Mechanistic Biological Studies of N 4 Diethylamino Phenyl Propanamide and Analogs in Vitro Focus

In Vitro Cellular Assays for Biological Response Profiling (e.g., Cell Viability in Cancer Cell Lines)

The in vitro evaluation of chemical compounds is a cornerstone of preclinical research, providing essential data on biological activity and cytotoxicity. A variety of human and murine cancer cell lines are utilized to screen for potential anticancer effects. nih.gov Standardized assays measure parameters like cell viability, proliferation, and apoptosis to build a profile of a compound's biological response. nih.gov

Commonly employed methods for assessing cell viability include tetrazolium reduction assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate). researchgate.netnih.gov In these colorimetric assays, mitochondrial dehydrogenases in metabolically active cells cleave the tetrazolium salt to a colored formazan (B1609692) product, the quantity of which is proportional to the number of viable cells. researchgate.netnih.gov Luminescence-based assays, like the CellTiter-Glo assay, measure ATP levels as an indicator of metabolically active cells. clinpgx.org

Studies on analogs of N-[4-(diethylamino)phenyl]propanamide demonstrate the utility of these assays. For instance, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide), which shares an N-phenylamide core structure, has been shown to be cytotoxic to human melanoma cell lines in vitro. nih.gov The compound induced dose-dependent growth inhibition and apoptosis. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varied across different melanoma cell lines, as detailed in the table below. nih.gov

Interactive Table: In Vitro Cytotoxicity of Fenretinide in Human Melanoma Cell Lines
Cell LineIC50 (µM)IC90 (µM)
JR8510
M14715
A375815
WM266-41020
SK-MEL-281225
HT-1441530
COLO 381835
MEWO2040
SK-MEL-22540
LB242845

Data sourced from a study on ten human melanoma cell lines exposed to N-(4-hydroxyphenyl)retinamide (Fenretinide). nih.gov

This type of data, generated from in vitro cellular assays, is crucial for identifying compounds with potential therapeutic efficacy and for guiding further investigation into their mechanisms of action. researchgate.net

Exploration of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism)

Understanding the molecular mechanism of action is critical to drug development. For N-phenylpropanamide analogs, in vitro studies have revealed interactions with key biological macromolecules, including enzymes and receptors.

Enzyme Inhibition: A series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, which are structurally related to the core compound, were investigated as inhibitors of aldose reductase (ALR2). nih.gov This enzyme is implicated in the diabetic complications pathway. The study found that these compounds were significantly more potent inhibitors of rat lens ALR2 than their simpler N-(phenylsulfonyl)amino acid counterparts. nih.gov Enzyme kinetic and inhibition analyses suggest that the enhanced activity is due to interactions with multiple sites on the ALR2 enzyme. nih.gov Importantly, these compounds showed specificity, as they did not cause significant inhibition of the related enzyme aldehyde reductase (ALR1). nih.gov

Receptor Agonism: Another class of analogs, exemplified by N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), demonstrates potent activity through receptor interaction. nih.gov Ohmefentanyl is a highly potent analgesic agent with a strong affinity and selectivity for the μ-opioid receptor. nih.gov In vitro studies using guinea pig ileum (GPI) and mouse vas deferens (MVD) smooth muscle contraction assays confirmed that isomers of this compound are potent μ-agonists. nih.gov The inhibitory effects on muscle contraction were reversible by the opioid antagonist naloxone, confirming the mechanism is mediated by the opioid receptor. nih.gov A strong correlation was found between the in vitro receptor affinity (Ki) and the in vivo analgesic potency (ED50), highlighting the predictive power of these molecular assays. nih.gov

Investigation of Interaction with Specific Biological Targets (e.g., G-Protein Coupled Receptors)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common targets for pharmaceuticals. khanacademy.orgnih.gov When a ligand binds to a GPCR, it induces a conformational change that activates an associated intracellular G-protein. youtube.com This activation initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or the release of intracellular calcium, which ultimately modulates cellular function. youtube.com

The N-phenylpropanamide analog, ohmefentanyl, provides a clear example of a compound that interacts specifically with a GPCR. nih.gov Its high affinity and selectivity for the μ-opioid receptor, a classic GPCR, is the basis for its potent analgesic effects. nih.gov Binding studies determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). The ratio of Ki values for different receptors indicates the ligand's selectivity. For the most potent isomers of ohmefentanyl, the Ki for the μ-opioid receptor was in the picomolar range, with selectivity ratios exceeding 22,000 when compared to the δ-opioid receptor, indicating a highly specific interaction. nih.gov Such specific targeting is a desirable characteristic in drug design, as it can minimize off-target effects.

Antimicrobial Efficacy and Spectrum of Activity for Related N-Heterocycles

Derivatives containing the N,N-diethyl-propanamide structure have been synthesized and evaluated for their antimicrobial properties. In vitro screening of these compounds provides data on their spectrum of activity and potency, often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

One study investigated a series of N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides. researchgate.net The antibacterial activity was tested against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results, summarized below, showed that N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamide was the most active compound tested against both bacterial strains. researchgate.net

Interactive Table: Antibacterial Activity of a Propanamide Analog
CompoundOrganismMIC (µg/mL)
N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamideEscherichia coli12.5
N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamideStaphylococcus aureus25
Streptomycin (Control)Escherichia coli6.25
Streptomycin (Control)Staphylococcus aureus12.5

Data sourced from in vitro antibacterial screening. researchgate.net

In a comparative study, α-toluenesulfonamide derivatives were found to be more active than their p-toluenesulfonamide (B41071) counterparts. scialert.net The compound N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide was identified as the most effective against E. coli with an MIC value of 12.5 μg/mL. scialert.net The proposed mechanism for sulfonamide-based compounds involves mimicking p-aminobenzoic acid (PABA), thereby inhibiting the folic acid metabolism essential for bacterial growth. scialert.net The broad biological activity of amide derivatives has been noted, with various N-benzamide and N-phenylbenzamide compounds also showing antibacterial, antifungal, and antiviral properties in vitro. nanobioletters.commdpi.com

Studies on Metabolic Pathways and Chemical Transformations in Biological Systems (e.g., Hydrolysis, N-Dealkylation)

The metabolic fate of a compound is a critical factor determining its pharmacokinetic profile and duration of action. In vitro studies using liver microsomes or purified enzymes can elucidate the primary metabolic pathways. For compounds containing an N,N-diethylamino group attached to an aromatic ring, such as this compound, key metabolic transformations include oxidative N-dealkylation and hydrolysis. researchgate.netnih.gov

The metabolism of Lidocaine, an amino-amide local anesthetic with a similar N,N-diethylaminophenyl moiety, serves as an excellent model. Its biotransformation occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2. clinpgx.orgontosight.ai The major metabolic pathway is a sequential oxidative N-dealkylation. researchgate.netnih.gov

The process involves two main steps:

First De-ethylation: One ethyl group is removed from the tertiary amine, converting Lidocaine into its primary active metabolite, monoethylglycinexylidide (B1676722) (MEGX). clinpgx.org This reaction is an N-dealkylation, where the α-carbon of the ethyl group is hydroxylated, leading to an unstable intermediate that spontaneously breaks down to form MEGX and acetaldehyde (B116499). nih.govsemanticscholar.org

Second De-ethylation: MEGX can be further metabolized via the removal of the second ethyl group to form glycinexylidide (B194664) (GX). researchgate.net

In addition to dealkylation, hydrolysis of the amide bond can occur, leading to the formation of 2,6-xylidine. clinpgx.org These metabolic reactions generally increase the water solubility of the compound, preparing it for subsequent conjugation and excretion. researchgate.net The N-dealkylation process is a common metabolic route for many drugs containing tertiary amine groups and is a key determinant of their pharmacological and toxicological profiles. semanticscholar.orgmdpi.com

Advanced Applications and Future Research Directions for N 4 Diethylamino Phenyl Propanamide

N-[4-(diethylamino)phenyl]propanamide as a Chemical Biology Probe in Target Identification

There is no scientific literature available that describes the development or use of this compound as a chemical biology probe. Research into its potential for covalent or non-covalent binding to biological targets, its utility in affinity-based protein profiling, or its application in target identification and validation has not been published.

Utility as a Building Block in Complex Organic Synthesis

While the precursor molecule, N,N-diethyl-p-phenylenediamine, is a commercially available reagent used in chemical synthesis, there are no documented instances of this compound itself being used as a versatile building block for the construction of more complex organic molecules. Its potential utility in multi-step synthetic pathways has not been explored or reported in the literature.

Exploration in Advanced Material Science (e.g., Optoelectronic Materials, Dye Intermediates)

While its core structure contains the N,N-diethyl-p-phenylenediamine moiety, which is a well-established component in the synthesis of various classes of dyes, the specific role of this compound as a dye intermediate has not been documented. The introduction of the propanamide group would alter the electronic properties of the N,N-diethyl-p-phenylenediamine chromophore, but the effects of this modification and its potential applications in dye chemistry have not been investigated.

As no specific research findings are available for this compound, the following table provides data for its key precursor, N,N-diethyl-p-phenylenediamine, which is a well-characterized compound in this field.

Table 1: Properties of N,N-Diethyl-p-phenylenediamine (Precursor)

Property Value
CAS Number 93-05-0
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Boiling Point 115-116 °C / 5 mmHg
Melting Point 19-21 °C

| Density | 0.988 g/mL at 25 °C |

Note: This data pertains to the precursor N,N-diethyl-p-phenylenediamine, not this compound.

Interdisciplinary Research Prospects and Translational Potential in Basic Science

Given the absence of foundational research into the chemical and biological properties of this compound, there is no basis in the current scientific literature to discuss its interdisciplinary research prospects or translational potential in basic science. Such discussions would be entirely speculative without empirical data.

Unexplored Reactivity and Catalytic Transformations of the Compound

There are no published studies focusing on the reactivity of this compound. Investigations into its susceptibility to electrophilic or nucleophilic attack, its behavior under various reaction conditions, or its potential as a substrate or ligand in catalytic transformations have not been reported. The chemical space and potential transformations of this compound remain an unexplored area of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.